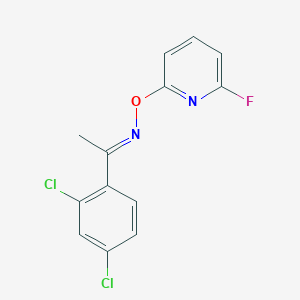

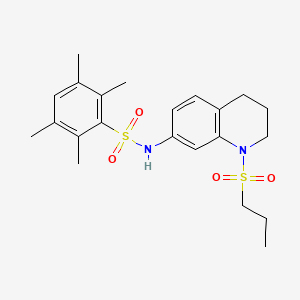

![molecular formula C17H19N5O2 B2629325 8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione CAS No. 305864-89-5](/img/structure/B2629325.png)

8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by the attachment of the benzylamino and but-2-enyl groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like X-ray crystallography or NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the benzylamino group might undergo reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Method for the Synthesis of Uric Acid Derivatives

A method has been developed for synthesizing tetra-substituted uric acid, detailing a stepwise N-alkylation process. This process involves various steps including condensation, treatment with ammonia, and successive treatments with different chemicals to obtain uric acid derivatives, showcasing the compound's potential for modifications and use in various applications Maruyama, Sasaki, & Kozai, 2000.

Cyclization of Enaminon-Derivatives

Research on the cyclization of β‐[(1, 4‐Chinon‐2‐yl)methyl]‐enaminon‐Derivaten led to the synthesis of 1-aza-spiro[4,5]deca-2,7-dien-6,9-dion and other derivatives, highlighting the compound's involvement in chemical reactions to form complex molecular structures, contributing to the field of chemical synthesis and design Kuckländer & Lessel, 2000.

Antitumor and Anticonvulsant Activities

Discovery of Isoquinoline-diones as Antitumor Agents

A new class of compounds, including 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione derivatives, has been identified as potential antitumor agents. These compounds selectively inhibit cyclin-dependent kinase 4 (CDK4), marking significant potential in cancer treatment Tsou et al., 2009.

Anticonvulsant Activity of Benzodiazepine-Dione Derivatives

The synthesis and screening of 7-(benzylamino)-1H-benzo[b][1,4]diazepine-2,4(3H, 5H)-dione derivatives revealed potent anticonvulsant activities. Specifically, compound 8c showed promising results in various tests, suggesting potential therapeutic applications in managing seizures Shao et al., 2018.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-3-4-10-22-13-14(21(2)17(24)20-15(13)23)19-16(22)18-11-12-8-6-5-7-9-12/h3-9H,10-11H2,1-2H3,(H,18,19)(H,20,23,24)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZGFVBYBFIVQT-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(benzylamino)-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

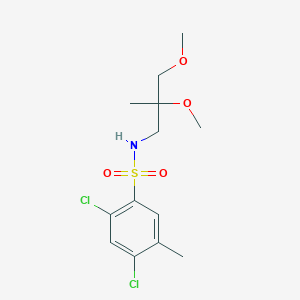

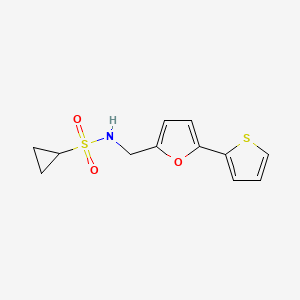

![2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2629250.png)

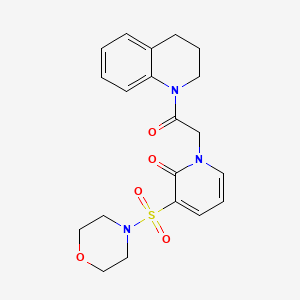

![N-(2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2629251.png)

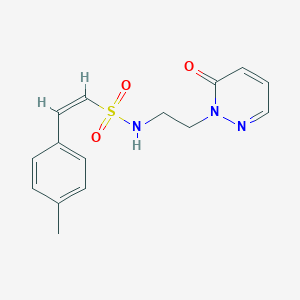

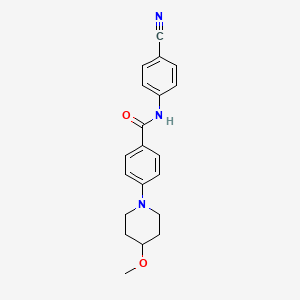

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2629256.png)

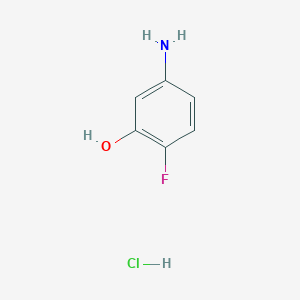

![(1S)-11-(piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B2629257.png)

![N-(4-acetylphenyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2629260.png)

![N-(6-methoxypyridin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2629262.png)